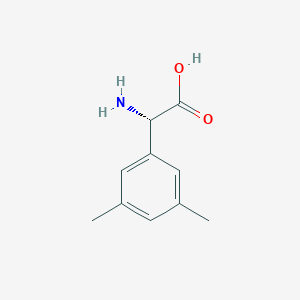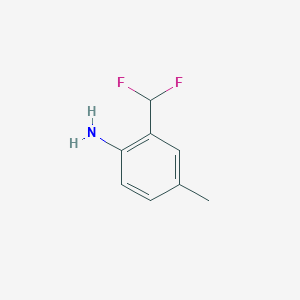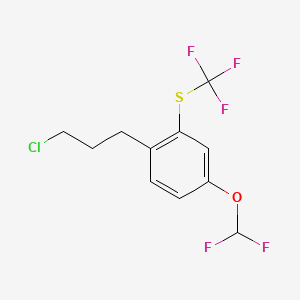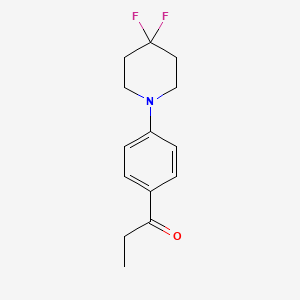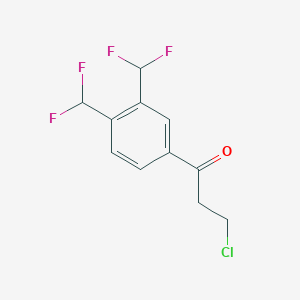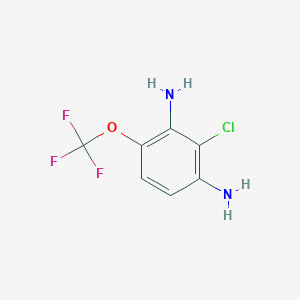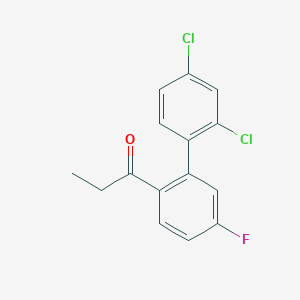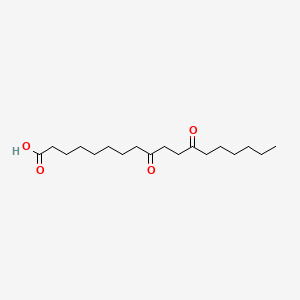
9,12-Dioxooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Dioxooctadecanoic acid is a long-chain fatty acid with the molecular formula C18H32O4 This compound is characterized by the presence of two keto groups located at the 9th and 12th positions of the octadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-dioxooctadecanoic acid typically involves the oxidation of octadecanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate hydroxy acids, which are further oxidized to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of octadecanoic acid derivatives to the diketone form. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 9,12-Dioxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and hydroxylated derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
9,12-Dioxooctadecanoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a bioactive lipid and its effects on inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 9,12-dioxooctadecanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate cellular processes by acting as a ligand for specific receptors or enzymes. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammation. Additionally, its keto groups can participate in redox reactions, influencing oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
10,11-Dihydroxy-9,12-dioxooctadecanoic acid: A similar compound with hydroxyl groups at the 10th and 11th positions.
9,10-12,13-Diepoxyoctadecanoic acid: A compound with epoxide groups at the 9th, 10th, 12th, and 13th positions.
9,12-Dioxododecanoic acid: A shorter-chain analog with similar keto groups.
Uniqueness: 9,12-Dioxooctadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical reactivity and biological activity. Its long-chain structure also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4179-48-0 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
9,12-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h2-15H2,1H3,(H,21,22) |
Clé InChI |
XZWUJWRGRUQXOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


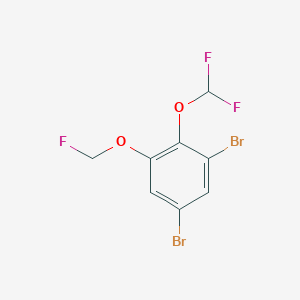
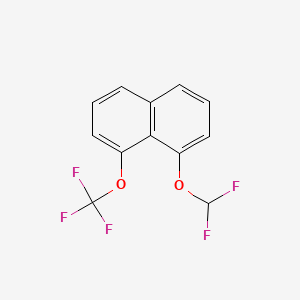
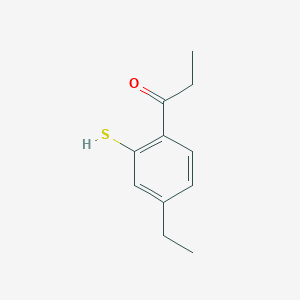
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)

![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

